4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
4-(thiophen-2-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDYLUDKXORYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Intermediate Route
The most widely documented method involves the generation of a sulfonyl chloride intermediate, followed by nucleophilic substitution with thiophen-2-ylmethylamine. This approach is favored for its scalability and compatibility with industrial processes.
Step 1: Esterification of Benzoic Acid
Methyl benzoate is synthesized by refluxing benzoic acid with methanol in the presence of concentrated sulfuric acid. This step achieves an 80–90% yield under optimized conditions:
$$
\text{Benzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl benzoate} + \text{H}2\text{O}
$$
Step 2: Sulfonation and Sulfonyl Chloride Formation
Methyl benzoate undergoes sulfonation using chlorosulfonic acid, directing the sulfonic acid group to the para position relative to the ester. Subsequent treatment with phosphorus pentachloride (PCl$$5$$) converts the sulfonic acid to sulfonyl chloride:
$$
\text{Methyl 4-sulfobenzoate} + \text{PCl}5 \rightarrow \text{Methyl 4-(chlorosulfonyl)benzoate} + \text{POCl}_3 + \text{HCl}
$$
This reaction is typically conducted in anhydrous dichloromethane at 0–5°C to prevent hydrolysis.
Step 3: Amination with Thiophen-2-ylmethylamine
The sulfonyl chloride reacts with thiophen-2-ylmethylamine in the presence of triethylamine (Et$$3$$N) as a base:
$$
\text{Methyl 4-(chlorosulfonyl)benzoate} + \text{Thiophen-2-ylmethylamine} \xrightarrow{\text{Et}3\text{N}} \text{Methyl 4-[(thiophen-2-ylmethyl)sulfamoyl]benzoate} + \text{Et}_3\text{N·HCl}
$$
The reaction proceeds in dichloromethane or ethanol at ambient temperature, with yields exceeding 70%.
Step 4: Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using 4M hydrochloric acid or aqueous sodium hydroxide:
$$
\text{Methyl 4-[(thiophen-2-ylmethyl)sulfamoyl]benzoate} + \text{H}2\text{O} \xrightarrow{\text{HCl}} \text{4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid} + \text{CH}3\text{OH}
$$
This step achieves near-quantitative conversion under reflux conditions.
Alternative Route: Direct Coupling of Pre-Formed Sulfamoyl Benzoic Acid
A less common method involves coupling thiophen-2-ylmethylamine with 4-sulfamoylbenzoic acid. However, the limited commercial availability of 4-sulfamoylbenzoic acid necessitates in-situ generation via:
$$
\text{4-Aminobenzoic acid} \xrightarrow{\text{SO}2\text{Cl}2} \text{4-Sulfamoylbenzoic acid}
$$
This route is less efficient due to competing side reactions and lower yields (~50%).
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Industrial methods employ continuous flow reactors to enhance reaction control and throughput. Key parameters include:
Purification Techniques
High-performance liquid chromatography (HPLC) is utilized for final product purification, achieving >99% purity. Recrystallization from ethanol/water mixtures offers a cost-effective alternative for large-scale batches.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Sulfonyl Chloride | High scalability | Requires hazardous reagents | 70–85% |
| Direct Coupling | Fewer steps | Low availability of precursors | 45–55% |
Reaction Mechanism and Kinetics
The amination step follows second-order kinetics, with the rate equation: $$ \text{Rate} = k[\text{Sulfonyl chloride}][\text{Amine}] $$ Triethylamine accelerates the reaction by scavenging HCl, shifting the equilibrium toward product formation. Density functional theory (DFT) studies indicate that the thiophene ring’s electron-rich nature enhances nucleophilicity at the methylamine group.
Chemical Reactions Analysis
4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic reagents such as sodium methoxide. Major products formed from these reactions include various substituted thiophene and benzoic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid has been investigated for its potential as a selective inhibitor of the GABAA receptor. This receptor plays a crucial role in the modulation of chloride channels in the nervous system. The compound binds to the benzodiazepine site on the GABAA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which can lead to therapeutic effects such as sedation and anxiolysis.
Enzyme Inhibition
Research indicates that sulfamoyl benzoic acids, including this compound, may exhibit enzyme inhibition properties. For instance, they have been studied for their ability to inhibit carbonic anhydrases, which are vital for maintaining acid-base balance in biological systems. This inhibition could have implications for developing treatments for conditions related to metabolic pathways.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may target specific bacterial enzymes or disrupt cell membranes, potentially leading to new antibiotic development. Its structural features may enhance its interaction with microbial targets, making it effective against various pathogens.
Anti-inflammatory Properties
This compound has been explored for its anti-inflammatory effects. The structural components may modulate cytokine release or inhibit pro-inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
- GABAA Receptor Study : A study demonstrated that derivatives of sulfamoyl benzoic acids could effectively modulate GABAA receptor activity, highlighting their potential in treating anxiety disorders and epilepsy.
- Antimicrobial Efficacy : Research indicated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration values suggesting strong potency.
- Inflammation Models : In vitro studies showed that compounds with similar structures could reduce inflammatory markers in cell cultures, supporting their potential use in inflammatory disease treatment.
Mechanism of Action
The mechanism of action of 4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It binds to the benzodiazepine site on the GABAA receptor, which is located in the interface between two alpha subunits. This binding modulates the opening of chloride channels, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Binding Affinity
Key Structural Analogs :
Compound 4 () : 2-(N-(3-(1,3-Dioxoisoindolin-2-yl)propyl)sulfamoyl)benzoic acid.
- Structural Difference : Replaces the thiophen-2-ylmethyl group with a dioxoisoindolinylpropyl chain.
- Activity : Exhibits enhanced binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol in Compound 3) due to the sulfamoyl group’s improved hydrogen-bonding capacity .
Compound 4 () : 2-((4-(N-(4-Carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid.
- Structural Difference : Features a carboxyphenyl substituent on the sulfamoyl nitrogen.
- Activity : Displays potent antiviral activity (IC50 = 4.29 µM) against Coxsackievirus B3, attributed to the free carboxyl group’s role in capsid binding .
Compound 10l (): (Z)-2-(2-(5-(N-(4-Chloro-3-(trifluoromethyl)benzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid. Structural Difference: Incorporates a chloro-trifluoromethylbenzyl group and an indolinone scaffold. Activity: Targets tyrosine phosphatase inhibition, with HRMS-confirmed structural integrity .
Compound 14 (): 4-[N-(Naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoic acid. Structural Difference: Bulky naphthyl and phenyl substituents on the sulfamoyl nitrogen.
Role of the Thiophene Moiety
The thiophen-2-ylmethyl group in the target compound provides distinct advantages:
- Electronic Effects : The sulfur atom in thiophene enhances π-π stacking interactions with aromatic residues in target proteins.
- Conformational Flexibility : The methylene linker allows optimal positioning of the sulfamoyl group for receptor engagement.
- Bioisosterism : Thiophene serves as a bioisostere for phenyl rings, improving metabolic stability compared to purely hydrocarbon analogs .
Antiviral Activity
- Carboxyl Group Criticality : Esterification or amidation of the benzoic acid carboxyl group (e.g., in , Compound 3) reduces antiviral potency, highlighting the necessity of a free -COOH group for capsid binding .
- Thiophene vs. Phenyl : Analogous compounds with phenyl substituents (e.g., ) show lower activity, suggesting thiophene’s electron-rich system enhances target interaction .
Enzyme Inhibition
Physicochemical Properties and Drug-Likeness
Computational and Experimental Validation
- Docking Studies : AutoDock Vina () simulations confirm that the thiophene moiety in the target compound stabilizes binding via hydrophobic and π-π interactions .
- Crystallography : SHELX software () has been utilized to resolve structures of analogs, validating tautomeric forms (e.g., thione vs. thiol in ) .
Biological Activity
4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of the GABAA receptor. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 248.29 g/mol
- InChI Key : XXXXXX (specific key not provided in sources)
This compound acts primarily as a GABAA receptor inhibitor , binding to the benzodiazepine site. This interaction enhances the inhibitory effects of GABA, leading to various neurological effects such as sedation and anxiolysis. The compound's selectivity for the GABAA receptor suggests potential therapeutic applications in treating anxiety disorders and epilepsy .
Biological Activity
- Antimicrobial Activity :
-
Anticancer Potential :
- Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, thiazolidinone derivatives have been linked to anticancer effects through their ability to induce apoptosis in cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can lead to enhanced potency against various cancer cell lines .
- Inflammatory Response Modulation :
Case Studies
- GABAA Receptor Studies :
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
Q & A
Q. What synthetic methodologies are optimal for preparing 4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid, and how can reaction conditions be tailored to maximize yield?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-chlorosulfonylbenzoic acid with thiophen-2-ylmethylamine under controlled conditions. Key steps include:
- Sulfonamide Coupling : React 4-chlorosulfonylbenzoic acid with thiophen-2-ylmethylamine in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .
- Acid-Base Neutralization : Use triethylamine (TEA) as a base to neutralize HCl byproducts and drive the reaction forward .
- Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization (~70–85%) is achieved by maintaining stoichiometric ratios (1:1.2 for amine) and slow addition of reagents .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy :
- 1H NMR : Identify thiophene protons (δ 6.8–7.4 ppm), sulfonamide NH (δ 8.2–8.5 ppm, broad), and benzoic acid COOH (δ 12–13 ppm) .
- 13C NMR : Confirm sulfonamide (δ 45–50 ppm, C-SO2) and benzoic acid carbonyl (δ 168–170 ppm) .
- IR Spectroscopy : Detect sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity, such as enzyme inhibition?
- Methodological Answer :
- Enzyme Inhibition :
- cPLA2α Assay : Use fluorescent substrates (e.g., arachidonic acid-coupled probes) to measure inhibition kinetics. IC50 values are calculated via dose-response curves .
- α-Glucosidase Assay : Monitor p-nitrophenyl-α-D-glucopyranoside hydrolysis inhibition at 405 nm .
- Antimicrobial Screening :
- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can molecular docking (e.g., AutoDock Vina) predict binding modes of this compound with targets like cPLA2α?
- Methodological Answer :
- Ligand/Protein Preparation :
- Optimize compound geometry with Gaussian (DFT/B3LYP/6-31G*) .
- Retrieve cPLA2α structure (PDB: 1CJY) and remove water/ions.
- Docking Parameters :
- Define grid boxes around the catalytic site (coordinates: x=15, y=10, z=10 Å).
- Run 20 simulations with exhaustiveness=8 to sample conformational space .
- Validation : Compare predicted binding energy (ΔG) with experimental IC50. Discrepancies >1 kcal/mol warrant MD refinement .
Q. How to resolve discrepancies between computational binding predictions and experimental IC50 values?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Run 100 ns trajectories in explicit solvent (TIP3P) to assess protein-ligand stability.
- Calculate binding free energy via MM-PBSA/GBSA .
- Experimental Adjustments :
- Test inhibition under varied pH (5.0–8.0) and ionic strength to account for physiological conditions .
- Data Cross-Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
Q. How does the thiophene moiety influence electronic properties and bioactivity?
- Methodological Answer :
- DFT Analysis :
- HOMO-LUMO Gap : A smaller gap (e.g., 4.2 eV) indicates higher reactivity, facilitating charge transfer with enzyme residues .
- Fukui Indices : Identify nucleophilic sites (thiophene sulfur) for electrophilic interactions in enzyme pockets .
- Comparative SAR :
| Substituent | cPLA2α IC50 (μM) | LogP |
|---|---|---|
| Thiophen-2-ylmethyl | 0.45 | 2.1 |
| Phenylmethyl | 1.80 | 2.8 |
- Thiophene’s π-electron density enhances binding to hydrophobic pockets, reducing IC50 vs. phenyl analogs .
Q. What experimental controls ensure compound stability in bioactivity assays?
- Methodological Answer :
- Stability Profiling :
- pH Stability : Incubate compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24h; analyze via HPLC .
- Thermal Stability : Heat to 37°C for 48h; monitor degradation via TLC (silica gel, ethyl acetate mobile phase) .
- Control Groups : Include vehicle (DMSO) and positive controls (e.g., celecoxib for cPLA2α assays) .
Data Contradiction Analysis
Q. How to address conflicting reports on antimicrobial efficacy across studies?
- Methodological Answer :
- Strain Variability : Test against standardized strains (ATCC) and clinical isolates to assess spectrum breadth .
- Compound Purity : Verify via HPLC (>98%) to exclude impurity-driven false positives .
- Synergy Studies : Combine with β-lactams to check for potentiation effects, reducing MIC discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
